4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)-
Overview
Description
4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)- is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their significant roles in various biological processes and their presence in nucleic acids
Preparation Methods
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)- can be achieved through several methods. One efficient method involves the condensation of 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
In industrial settings, the production of this compound may involve more scalable methods, such as multi-component reactions in aqueous systems. These methods are favored for their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylphenyl group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include formic acid, chloral, and various solid-supported reagents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Due to its structural similarity to nucleic acid bases, it is being explored for its antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . This makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar compounds to 4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)- include other pyrimidine derivatives such as:
Thiobarbituric acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolopyridines: These compounds also contain a pyrimidine ring fused with other heterocycles, offering diverse applications in medicinal chemistry.
The uniqueness of 4,6(1H,5H)-Pyrimidinedione, 5-(4-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-(4-methylphenyl)-1H-pyrimidine-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-10(14)12-6-13-11(9)15/h2-6,9H,1H3,(H,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOKCCCCXDBPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)NC=NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250628 | |
Record name | 5-(4-Methylphenyl)-4,6(1H,5H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146533-42-8 | |
Record name | 5-(4-Methylphenyl)-4,6(1H,5H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146533-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methylphenyl)-4,6(1H,5H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.